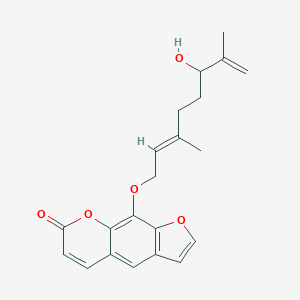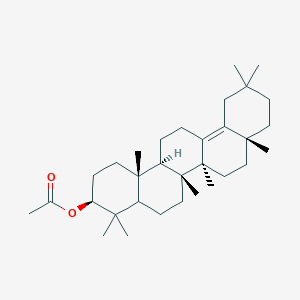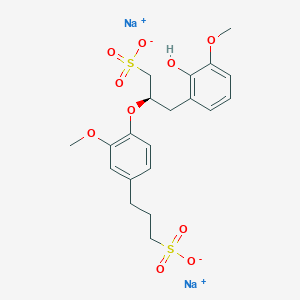
カドスル酸
概要
説明
Kadsuric acid is a major triterpenoid compound isolated from the leaves of the Vietnamese plant Kadsura coccinea (Lem.) A.C.Sm., which belongs to the Schisandraceae family . This compound has garnered significant attention due to its potent cytotoxic effects against various human cancer cells . Kadsuric acid is known for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment research .
科学的研究の応用
Kadsuric acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, kadsuric acid is studied for its unique chemical structure and reactivity.
Biology: In biological research, kadsuric acid is used to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Medicine: Kadsuric acid has shown promising results in preclinical studies as a potential anticancer agent. Additionally, kadsuric acid is being investigated for its potential use in combination therapies to enhance the efficacy of existing cancer treatments.
Industry: In the pharmaceutical industry, kadsuric acid is explored for its potential as a lead compound for the development of new anticancer drugs.
作用機序
Target of Action
Kadsuric acid, a major triterpenoid isolated from the leaves of Vietnamese Kadsura coccinea, has been found to exhibit potent cytotoxic effects in some human cancer cells . The primary targets of Kadsuric acid are caspase-3 and caspase-9 , two types of cysteine-aspartic acid proteases . Additionally, it targets Poly [ADP-ribose] polymerase 1 (PARP1) , an enzyme found in the nucleus that is important for regulating various cellular processes, including DNA repair, transcription, and chromatin remodeling .
Mode of Action
Kadsuric acid exhibits dose-dependent cytotoxicity against PANC-1 pancreatic cancer cells . It effectively activates caspase-3 by increasing the level of enzyme cleavage by 1–2 times after 12 and 24 hours, and by more than 3–4 times compared to the negative control . This compound enhances both caspase-3 and caspase-9 through protein expressions . Furthermore, Kadsuric acid reduces PARP1 expression in PANC-1 cells .
Biochemical Pathways
The anticancer effects of Kadsuric acid are primarily driven by its ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways . Notably, it disrupts the MAPK, PI3K/Akt, and NF-κB signaling pathways .
Pharmacokinetics
It’s known that the compound exhibits dose-dependent cytotoxicity
Result of Action
Kadsuric acid exhibits potent cytotoxic effects in some human cancer cells . It activates caspase-3 and caspase-9, leading to apoptosis . It also reduces the expression of PARP1 in PANC-1 cells . These actions result in the death of cancer cells, contributing to its anticancer effects.
生化学分析
Biochemical Properties
Kadsuric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, kadsuric acid has been shown to inhibit the growth of human liver cancer cells and induce autophagy in lung fibroblasts . It also activates caspase-3 and caspase-9, which are essential for the apoptosis pathway . Additionally, kadsuric acid interacts with Poly [ADP-ribose] polymerase 1 (PARP1), enhancing its cleavage and thereby promoting apoptosis .
Cellular Effects
Kadsuric acid exhibits potent cytotoxic effects on various cancer cell lines, including pancreatic cancer cells (PANC-1). It induces apoptosis by activating caspase-3 and caspase-9, leading to the cleavage of PARP1 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, kadsuric acid has been shown to reduce the expression of Poly [ADP-ribose] polymerase 1 (PARP1) in PANC-1 cells .
Molecular Mechanism
At the molecular level, kadsuric acid exerts its effects through several mechanisms. It binds to PARP1 with a strong affinity, inhibiting its activity and promoting apoptosis . Kadsuric acid also enhances the expression of caspase-3 and caspase-9, leading to increased cleavage of these enzymes and subsequent cell death . Additionally, molecular dynamics simulations have shown that the kadsuric acid-PARP1 complex is stable over time, further supporting its role in apoptosis induction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kadsuric acid have been observed to change over time. Studies have shown that kadsuric acid exhibits dose-dependent cytotoxicity, with significant effects observed after 12 and 24 hours of treatment . The stability and degradation of kadsuric acid in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of kadsuric acid vary with different dosages in animal models. Higher doses of kadsuric acid have been associated with increased cytotoxicity and apoptosis induction . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe application in therapeutic settings .
Metabolic Pathways
Kadsuric acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with enzymes such as caspase-3 and caspase-9 highlights its role in apoptosis and cellular metabolism .
Transport and Distribution
Within cells and tissues, kadsuric acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of kadsuric acid is crucial for optimizing its therapeutic potential .
Subcellular Localization
Kadsuric acid’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and its overall therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: Kadsuric acid is primarily isolated from natural sources, specifically from the leaves of Kadsura coccinea. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The detailed synthetic routes and reaction conditions for the industrial production of kadsuric acid are not extensively documented in the literature. the isolation process typically involves the use of organic solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of kadsuric acid would likely involve large-scale extraction from plant material, followed by purification processes to obtain the compound in its pure form. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), would be essential to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: Kadsuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce kadsuric acid, resulting in the formation of reduced derivatives.
Substitution Reactions: Various nucleophiles, such as amines or thiols, can be used in substitution reactions to introduce new functional groups into the kadsuric acid molecule.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of kadsuric acid. These derivatives may exhibit different biological activities and can be further studied for their potential therapeutic applications .
類似化合物との比較
Kadsuric acid is part of a larger group of triterpenoid compounds found in the genus Kadsura . Similar compounds include nigranoic acid, schisantherin A, and schisandrin B . These compounds share similar chemical structures and biological activities but differ in their specific effects and potency.
Nigranoic Acid: Like kadsuric acid, nigranoic acid is known for its cytotoxic effects against cancer cells.
Schisantherin A: This compound exhibits antioxidant and anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases.
Schisandrin B: Schisandrin B is known for its hepatoprotective effects and is used in traditional medicine to protect the liver from damage.
Kadsuric acid stands out due to its potent cytotoxic effects and its ability to induce apoptosis through the caspase/PARP1 pathway, making it a unique and valuable compound for cancer research .
特性
IUPAC Name |
(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPDWQZTUZFHK-LYNKRMMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)C1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419527 | |
| Record name | KADSURIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62393-88-8 | |
| Record name | KADSURIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | KADSURIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Kadsuric acid and where is it found?
A1: Kadsuric acid is a naturally occurring triterpenoid, specifically classified as an A-seco-lanostane triterpenoid. [] It was first discovered in the plant Kadsura japonica Dunal [] and has since been found in various other plant species, including Schisandra henryi Clarke, Eleutherine americana, and Kadsura coccinea. [, , ]
Q2: What is the molecular structure of Kadsuric acid?
A2: The structure of Kadsuric acid was elucidated using spectroscopic data and chemical transformations. [] It is characterized by a unique seco-lanostane skeleton with a carboxylic acid group at the C-26 position. [, ]
Q3: Have there been studies investigating the potential use of Kadsuric acid or its derivatives in treating diseases?
A4: While research on Kadsuric acid itself regarding disease treatment is limited, its presence alongside bioactive compounds in various plant extracts suggests it could be of interest for future investigations. [, , ] For instance, its structural similarity to other lanostane-type triterpenes known for their diverse biological activities warrants further exploration of its therapeutic potential. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


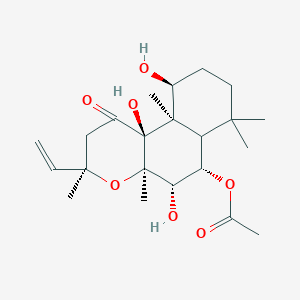




![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

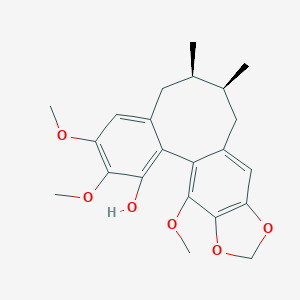

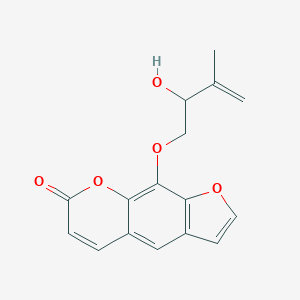
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B198086.png)
